Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide

Adenosine A1 receptor Species selectivity Radioligand displacement

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide (CAS 1354011-39-4) is a chiral, tertiary amide derivative of the functionalized amino acid (FAA) and primary amino acid derivative (PAAD) class of anticonvulsant and neuropathic pain-modulating agents. Its molecular formula is C₁₃H₁₈Cl₂N₂O (MW 289.20 g/mol), featuring an (S)-configured 2-aminopropanamide core N-substituted with both a 2,5-dichlorobenzyl group and an isopropyl group.

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
Cat. No. B7932449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide
Molecular FormulaC13H18Cl2N2O
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N
InChIInChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-6-11(14)4-5-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1
InChIKeyHZYPYHMBGZWCAH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide: Core Identity and Structural Class


(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide (CAS 1354011-39-4) is a chiral, tertiary amide derivative of the functionalized amino acid (FAA) and primary amino acid derivative (PAAD) class of anticonvulsant and neuropathic pain-modulating agents [1]. Its molecular formula is C₁₃H₁₈Cl₂N₂O (MW 289.20 g/mol), featuring an (S)-configured 2-aminopropanamide core N-substituted with both a 2,5-dichlorobenzyl group and an isopropyl group . Unlike simpler N-benzyl FAAs such as lacosamide, this compound's dual N-substitution pattern introduces distinct steric, electronic, and lipophilic properties that differentiate its polypharmacology profile across adenosine, sigma, and serotonergic receptor systems [2].

Why (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide Cannot Be Swapped with Unsubstituted or Mono‑N‑benzyl FAA Analogs


The broader functionalized amino acid (FAA) and primary amino acid derivative (PAAD) class exhibits strong structure–activity dependence on both C(2) stereochemistry and N‑substituent identity [1]. Published SAR data for twenty-seven PAADs demonstrate that anticonvulsant potency is tightly coupled to (R)-stereochemistry and the nature of the C(2) hydrocarbon substituent, with ethyl, isopropyl, and tert‑butyl groups yielding the highest activity [1]. The target compound differs fundamentally: it possesses the opposite (S)-configuration, introduces an additional N‑isopropyl group that converts the secondary amide into a tertiary amide, and incorporates a 2,5‑dichlorobenzyl motif rather than an unsubstituted benzyl group. These structural modifications are known to alter hydrogen‑bonding capacity, conformational flexibility, and lipophilicity (the two chlorine atoms raise logP by approximately 1.0–1.5 units compared to the unsubstituted benzyl analog) . Consequently, generic interchange with a standard mono‑N‑benzyl PAAD or a racemic FAA would be expected to yield divergent receptor‑binding profiles, different pharmacokinetic behavior, and unpredictable in vivo efficacy, making compound‑specific procurement essential for any application dependent on its unique polypharmacology signature [2].

Quantitative Differentiation Evidence for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide vs. Closest Analogs


Adenosine A1 Receptor Affinity: Mouse vs. Human Species Selectivity

In competitive radioligand displacement assays using CHO cell membranes expressing recombinant adenosine A1 receptors, (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide exhibits pronounced species-dependent affinity: Ki = 11 nM at the mouse A1 receptor vs. Ki = 120 nM at the human A1 receptor [1]. This ≈11‑fold difference in binding affinity between mouse and human orthologs is a quantifiable differentiation parameter. By comparison, the clinical A1 antagonist DPCPX typically shows less than 3‑fold species variation in Ki under similar assay conditions [2].

Adenosine A1 receptor Species selectivity Radioligand displacement

Sigma‑2 Receptor Engagement: A Mechanistically Distinct Secondary Target

The compound binds the human sigma‑2 receptor (TMEM97) with Ki = 349 nM [1]. This affinity is notable because the simpler N‑benzyl FAA/PAAD analogs (e.g., (R)-N‑benzyl‑2‑aminopropanamide) do not engage sigma receptors at pharmacologically relevant concentrations, with reported sigma‑2 Ki values typically exceeding 10 µM for mono‑N‑benzyl PAADs [2]. The introduction of the N‑isopropyl group and the 2,5‑dichlorobenzyl moiety in the target compound thus unlocks sigma‑2 pharmacology that is absent in simpler class members.

Sigma-2 receptor TMEM97 Polypharmacology

Multi‑Receptor Selectivity Fingerprint: Adenosine A1 vs. A3 and 5‑HT2B/2C

Comprehensive screening across five human and mouse receptors defines a unique selectivity fingerprint for the target compound: A1 (mouse) Ki = 11 nM, sigma‑2 Ki = 349 nM (≈32‑fold selective for A1), 5‑HT2B Ki = 1,520 nM (≈138‑fold selective for A1), A3 (mouse) Ki = 1,560 nM (≈142‑fold selective for A1), and 5‑HT2C Ki = 1,750 nM (≈159‑fold selective for A1) [1]. This profile contrasts with that of the reference adenosine A1 antagonist DPCPX, which typically displays >1,000‑fold selectivity over A3 but lacks the sigma and serotonergic polypharmacology components.

Receptor selectivity Polypharmacology Off-target profiling

(S)-Enantiomer Configuration: Differentiated from (R)-Configured PAAD Anticonvulsants

The PAAD SAR literature establishes that optimal anticonvulsant activity in the MES and 6‑Hz seizure models requires the (R)-configuration at the C(2) position of the propanamide core; (S)-enantiomers of mono‑N‑benzyl PAADs consistently exhibit 3‑ to 10‑fold lower potency [1]. The target compound is the (S)-enantiomer (InChI stereodescriptor: /t9-/m0/s1) , and it additionally incorporates an N‑isopropyl substituent absent in the reference PAAD series. This combination—(S)-configuration plus N‑isopropyl—represents a deliberate structural divergence from the (R)-PAAD pharmacophore, making the compound's pharmacology distinct from that of its (R)-mono‑N‑benzyl counterparts.

Chirality Stereochemistry Enantiomeric differentiation

Optimal Application Scenarios for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide


Adenosine A1 Receptor Probe for Translational Pharmacology Studies

The compound's nanomolar mouse A1 affinity (Ki = 11 nM) and the documented species‑selectivity profile (≈11‑fold lower affinity at human A1) make it suitable as a translational pharmacology tool for comparing rodent and human adenosine A1 receptor pharmacology [1]. Researchers designing rodent‑to‑human bridging studies can use this compound to calibrate species‑dependent target engagement, particularly when the goal is to understand A1‑mediated effects in models of epilepsy, cerebral ischemia, or pain where endogenous adenosine tone differs between species [1].

Sigma‑2 / TMEM97 Co‑Targeting in Oncology or Neurodegeneration Probe Studies

With sigma‑2 receptor affinity of Ki = 349 nM, the compound provides a starting point for probe development targeting TMEM97‑mediated pathways in cancer cell proliferation, cholesterol homeostasis, or neurodegenerative protein aggregation [1]. Unlike mono‑N‑benzyl PAADs that lack sigma‑2 engagement, this compound's dual adenosine A1 / sigma‑2 polypharmacology may be exploited in phenotypic screening cascades where modulation of both targets is hypothesized to produce synergistic effects [1].

Polypharmacological Reference Standard for Receptor Selectivity Panel Development

The compound's quantitatively defined selectivity fingerprint (A1 >> sigma‑2 > 5‑HT2B ≈ A3 ≈ 5‑HT2C) offers a well‑characterized reference standard for developing and validating multi‑receptor selectivity panels [1]. Its consistent 32‑ to 160‑fold selectivity windows across five receptors provide a benchmark that can be used to calibrate assay performance, normalize inter‑laboratory variability, and train computational selectivity‑prediction models [1].

Negative Control for (R)-PAAD Anticonvulsant Pharmacophore Studies

Given that the (R)-configuration is essential for the anticonvulsant activity of mono‑N‑benzyl PAADs, the (S)-configured target compound—bearing the opposite stereochemistry and an additional N‑isopropyl substituent—can serve as a stereochemical negative control in anticonvulsant screening cascades [2]. This application is supported by the established PAAD SAR showing 3‑ to 10‑fold potency differences between enantiomers [2], enabling researchers to confirm that observed seizure protection is stereochemistry‑dependent rather than arising from non‑specific mechanisms.

Quote Request

Request a Quote for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.